molecular formula C21H16ClN3O2S2 B12011257 (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 624723-96-2

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12011257
CAS No.: 624723-96-2
M. Wt: 442.0 g/mol
InChI Key: MQLYITGOFZOHGQ-WQRHYEAKSA-N
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Description

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is often associated with diverse biological activities.

Preparation Methods

The synthesis of (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazolidinone ring, followed by the introduction of the pyrazole and phenyl groups. Reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methoxy positions. Common reagents and conditions for these reactions include acidic or basic environments, and the major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds include other thiazolidinones and pyrazole derivatives, which may share some biological activities but differ in their specific chemical properties and applications.

Properties

CAS No.

624723-96-2

Molecular Formula

C21H16ClN3O2S2

Molecular Weight

442.0 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H16ClN3O2S2/c1-24-20(26)18(29-21(24)28)11-14-12-25(15-6-4-3-5-7-15)23-19(14)13-8-9-17(27-2)16(22)10-13/h3-12H,1-2H3/b18-11-

InChI Key

MQLYITGOFZOHGQ-WQRHYEAKSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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